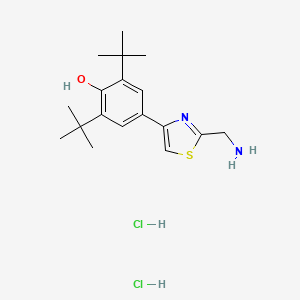

BN-82451 dihydrochloride

Description

Properties

CAS No. |

663172-95-0 |

|---|---|

Molecular Formula |

C18H28Cl2N2OS |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |

InChI |

InChI=1S/C18H26N2OS.2ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;;/h7-8,10,21H,9,19H2,1-6H3;2*1H |

InChI Key |

POTWDNZJOKKEMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BN-82451; BN-82451B; BN82451; BN82451B; BN 82451; BN 82451B |

Origin of Product |

United States |

Foundational & Exploratory

BN-82451 Dihydrochloride: A Deep Dive into its Multifaceted Mechanism of Action

For Immediate Release

Les Ulis, France – BN-82451 dihydrochloride (B599025), a novel, orally active small molecule, has demonstrated significant neuroprotective and anti-inflammatory properties through a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of its core pharmacological activities, supported by preclinical data, experimental protocols, and visualizations of the key biological pathways involved. Developed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of BN-82451's therapeutic potential in neurodegenerative diseases.

BN-82451 distinguishes itself as a multitargeting agent, concurrently modulating several key pathways implicated in neuronal damage and inflammation. Its neuroprotective effects are primarily attributed to its functions as a sodium channel blocker, a potent antioxidant, and a mitochondrial-protecting agent. The compound's anti-inflammatory activity is largely derived from its inhibition of cyclooxygenase (COX) enzymes.[1][2] Preclinical studies have shown its efficacy in animal models of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.[1]

Core Pharmacological Activities: Quantitative Analysis

The efficacy of BN-82451 across its various targets has been quantified in several in vitro studies. The following tables summarize the key inhibitory concentrations and other relevant metrics.

| Target | Metric | Value | Species | Assay System | Reference |

| Antioxidant Activity | |||||

| Iron-induced Lipid Peroxidation | IC50 | 0.19 µM | Rat | Brain microsomes | |

| Cyclooxygenase Inhibition | |||||

| COX-1 | IC50 | Data not available in searched literature | |||

| COX-2 | IC50 | Data not available in searched literature | |||

| Sodium Channel Blockade | |||||

| Voltage-gated Na+ channels | IC50 | Data not available in searched literature | |||

| Mitochondrial Protection | |||||

| Mitochondrial Swelling | EC50 | Data not available in searched literature |

Further literature searches are required to populate the missing quantitative data for COX inhibition, sodium channel blockade, and mitochondrial swelling.

Detailed Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of BN-82451.

In Vitro Antioxidant Activity: Inhibition of Lipid Peroxidation

The antioxidant capacity of BN-82451 was assessed by its ability to inhibit iron-induced lipid peroxidation in rat brain microsomes.

Protocol:

-

Microsome Preparation: Rat brain microsomes were prepared by differential centrifugation.

-

Incubation: Microsomes were incubated with BN-82451 at various concentrations.

-

Initiation of Peroxidation: Lipid peroxidation was initiated by the addition of a ferrous iron salt (e.g., FeCl2).

-

Measurement of Peroxidation: The extent of lipid peroxidation was determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation.

-

Data Analysis: The concentration of BN-82451 that inhibited TBARS formation by 50% (IC50) was calculated.

Mitochondrial Protection: Mitochondrial Swelling Assay

The protective effect of BN-82451 on mitochondrial integrity was evaluated by assessing its ability to inhibit mitochondrial swelling.

Protocol:

-

Mitochondrial Isolation: Mitochondria were isolated from rat liver or brain tissue using differential centrifugation.

-

Induction of Swelling: Mitochondrial swelling was induced by a pro-oxidant or a calcium overload challenge.

-

Treatment: Isolated mitochondria were incubated with various concentrations of BN-82451 prior to the induction of swelling.

-

Measurement of Swelling: Mitochondrial swelling was monitored by measuring the decrease in light absorbance at 540 nm, as swollen mitochondria scatter less light.

-

Data Analysis: The concentration of BN-82451 that produced 50% of the maximal inhibition of swelling (EC50) was determined.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential of BN-82451 was investigated by measuring its inhibitory effect on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes were used.

-

Incubation: The enzymes were pre-incubated with various concentrations of BN-82451.

-

Substrate Addition: The reaction was initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The production of prostaglandin (B15479496) E2 (PGE2), a primary product of COX activity, was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 were calculated from the dose-response curves.

Sodium Channel Blockade: Electrophysiology

The effect of BN-82451 on voltage-gated sodium channels was assessed using whole-cell patch-clamp electrophysiology.

Protocol:

-

Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with Nav1.x) was used.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings were performed to measure the sodium current (INa).

-

Drug Application: BN-82451 was applied to the cells at various concentrations.

-

Current Measurement: The peak inward sodium current was measured before and after the application of the compound.

-

Data Analysis: The concentration of BN-82451 that inhibited the peak sodium current by 50% (IC50) was determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Overview of the multifaceted mechanism of action of BN-82451.

Caption: Experimental workflow for the mitochondrial swelling assay.

Caption: Experimental workflow for the COX inhibition assay.

Conclusion

BN-82451 dihydrochloride represents a promising therapeutic candidate for neurodegenerative disorders due to its ability to concurrently address multiple pathological pathways. Its combined activities as a sodium channel blocker, antioxidant, mitochondrial stabilizer, and anti-inflammatory agent offer a comprehensive approach to neuroprotection. Further research is warranted to fully elucidate the quantitative aspects of its interactions with all its targets and to explore its full therapeutic potential in clinical settings.

References

An In-depth Technical Guide to BN-82451 Dihydrochloride: A Multitargeting Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN-82451 dihydrochloride (B599025) is a novel, orally active, and central nervous system (CNS) penetrating small molecule with a unique multi-target mechanism of action, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the core preclinical data available for BN-82451, with a focus on its pharmacological properties, efficacy in disease models, and the experimental methodologies used for its evaluation. The information is intended to serve as a detailed resource for researchers and drug development professionals interested in the scientific foundation of this compound.

Introduction

BN-82451 is a hybrid molecule designed to concurrently address multiple pathological pathways implicated in neurodegeneration.[1][2] Its therapeutic potential stems from a combination of neuroprotective and anti-inflammatory activities.[1][2] Preclinical studies have demonstrated its efficacy in animal models of several debilitating neurological conditions, including Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and cerebral ischemia.[1] This guide synthesizes the available technical data to provide a clear understanding of the scientific basis for the continued investigation of BN-82451.

Chemical and Physical Properties

BN-82451 dihydrochloride is the salt form of the active parent compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride |

| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |

| Molecular Weight | 391.4 g/mol |

| Parent Compound | BN-82451 |

| Parent Molecular Formula | C₁₈H₂₆N₂OS |

| Parent Molecular Weight | 334.5 g/mol |

Mechanism of Action

BN-82451 exerts its neuroprotective and anti-inflammatory effects through a multi-pronged mechanism of action, targeting key pathways in the neurodegenerative process.

Signaling Pathways

The multifaceted mechanism of action of BN-82451 involves the modulation of several critical signaling pathways implicated in neuronal survival and inflammation.

Sodium Channel Blockade

BN-82451 functions as a sodium channel blocker, which contributes to the reduction of neuronal excitotoxicity, a common pathological feature in many neurodegenerative diseases.[1][2]

Antioxidant Properties

The compound exhibits potent antioxidant properties, directly scavenging harmful reactive oxygen species (ROS) that contribute to cellular damage and neuronal death.[1][2]

Mitochondrial Protection

BN-82451 protects mitochondria, the primary energy-producing organelles in cells, from dysfunction.[1][2] This includes inhibiting the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.

Cyclooxygenase (COX) Inhibition

BN-82451 is an inhibitor of both cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are central to the inflammatory cascade.[1][2] This dual inhibition is largely responsible for its anti-inflammatory effects.

Pharmacokinetics

While detailed pharmacokinetic parameters from published studies are limited, BN-82451 is characterized as being orally active with good penetration of the central nervous system.[1][2] A Phase I/II clinical trial in Huntington's disease patients utilized oral doses of 40, 60, or 80 mg administered twice daily.

Preclinical Efficacy

BN-82451 has demonstrated significant neuroprotective effects in various in vivo models of neurodegenerative diseases.

Huntington's Disease Model

In the R6/2 transgenic mouse model of Huntington's disease, oral administration of BN-82451 has shown significant therapeutic benefits.

| Parameter | Observation | Reference |

| Survival | Increased survival by 15% | Klivenyi et al., 2003[3] |

| Motor Performance | Significantly improved motor performance | Klivenyi et al., 2003[3] |

| Neuropathology | Reduced gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions at 90 days of age | Klivenyi et al., 2003[3] |

Other Neurodegenerative Disease Models

BN-82451 has also shown significant protection in animal models mimicking aspects of:

Experimental Protocols

Detailed experimental protocols for the evaluation of BN-82451 are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

In Vitro Assays

6.1.1 Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BN-82451 for COX-1 and COX-2.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare recombinant human COX-1 and COX-2 enzymes.

-

Incubate the enzymes with varying concentrations of BN-82451.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin (B15479496) F2α (PGF2α) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 values from the dose-response curves.

-

6.1.2 Sodium Channel Blockade Assay (Whole-Cell Patch-Clamp)

-

Objective: To measure the inhibitory effect of BN-82451 on voltage-gated sodium channels.

-

Methodology:

-

Culture primary cortical neurons or a suitable neuronal cell line.

-

Perform whole-cell patch-clamp recordings.

-

Elicit sodium currents by applying a depolarizing voltage step.

-

Perfuse the cells with varying concentrations of BN-82451.

-

Measure the reduction in the peak sodium current amplitude.

-

Determine the concentration-response relationship.

-

6.1.3 Mitochondrial Permeability Transition Pore (mPTP) Assay

-

Objective: To assess the ability of BN-82451 to inhibit the opening of the mPTP.

-

Methodology:

-

Isolate mitochondria from rat liver or brain tissue.

-

Suspend the isolated mitochondria in a buffer containing a fluorescent dye (e.g., calcein-AM) and a quencher (e.g., CoCl₂).

-

Induce mPTP opening with a calcium challenge.

-

Monitor the change in fluorescence, which indicates the influx of the quencher into the mitochondrial matrix upon pore opening.

-

Alternatively, measure mitochondrial swelling by monitoring the decrease in absorbance at 540 nm.

-

Evaluate the inhibitory effect of pre-incubating the mitochondria with BN-82451.

-

6.1.4 Lipid Peroxidation Assay (TBARS Assay)

-

Objective: To quantify the antioxidant capacity of BN-82451 by measuring the inhibition of lipid peroxidation.

-

Methodology:

-

Induce lipid peroxidation in brain homogenates or a cell line using an oxidizing agent (e.g., FeSO₄/ascorbate).

-

Treat the samples with varying concentrations of BN-82451.

-

Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Quantify the MDA-TBA adduct spectrophotometrically at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation.

-

In Vivo Efficacy Study (R6/2 Mouse Model of Huntington's Disease)

-

Objective: To evaluate the therapeutic efficacy of BN-82451 in a transgenic mouse model of Huntington's disease.

-

Methodology:

-

Animals: Use R6/2 transgenic mice and their wild-type littermates as controls.

-

Treatment: Begin oral administration of BN-82451 or vehicle at a presymptomatic age (e.g., 4-5 weeks).

-

Behavioral Testing:

-

Assess motor coordination and balance weekly using a rotarod apparatus.

-

Record the latency to fall for each mouse.

-

-

Survival Monitoring: Monitor the lifespan of the mice and perform Kaplan-Meier survival analysis.

-

Neuropathological Analysis:

-

At a predetermined endpoint (e.g., 90 days), euthanize a cohort of mice.

-

Perfuse the brains and process them for histology.

-

Perform stereological analysis to quantify brain volume, neuronal number in the striatum, and the density of huntingtin-positive intranuclear inclusions.

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test, log-rank test) to compare the outcomes between the treatment and vehicle groups.

-

Conclusion

This compound is a compelling multitargeting therapeutic candidate for neurodegenerative diseases, with a strong preclinical rationale supported by its multifaceted mechanism of action and demonstrated efficacy in relevant animal models. The data presented in this technical guide, including the outlined experimental protocols, provide a solid foundation for further research and development of this promising neuroprotective agent. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile in humans and further exploring its efficacy in a broader range of neurodegenerative conditions.

References

- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

BN-82451 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN-82451 is a novel, orally active small molecule with significant neuroprotective and anti-inflammatory properties.[1][2] It belongs to a class of multitargeting agents, designed to address the complex pathophysiology of neurodegenerative diseases through simultaneous modulation of several key biological targets.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in models of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for BN-82451 dihydrochloride (B599025).

Chemical Structure and Properties

BN-82451 dihydrochloride is the hydrochloride salt of 4-(2-(aminomethyl)-4-thiazolyl)-2,6-bis(1,1-dimethylethyl)phenol. Its chemical structure combines a hindered phenol (B47542), known for its antioxidant properties, with a thiazole (B1198619) moiety.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈Cl₂N₂OS | PubChem CID: 10249864 |

| Molecular Weight | 391.4 g/mol | PubChem CID: 10249864 |

| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride | PubChem CID: 10249864 |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl | PubChem CID: 10249864 |

| CAS Number | 663172-95-0 | PubChem CID: 10249864 |

Mechanism of Action

BN-82451 exhibits a multi-faceted mechanism of action, targeting several pathways implicated in neuronal damage and inflammation.[1][2] This multi-target approach is a key characteristic of the compound.

The primary mechanisms of action of BN-82451 are:

-

Sodium (Na+) Channel Blockade: By blocking sodium channels, BN-82451 can reduce excessive neuronal firing and excitotoxicity, a common pathway of cell death in neurodegenerative disorders.[1][2]

-

Antioxidant Activity: The hindered phenol component of the molecule is a potent scavenger of free radicals, mitigating oxidative stress, which is a major contributor to neuronal damage.

-

Mitochondria-Protecting Activity: BN-82451 helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases, leading to energy deficits and apoptosis.[1][2]

-

Inhibition of Cyclooxygenases (COX): The anti-inflammatory effects of BN-82451 are attributed to its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for BN-82451 is not available in the literature. However, the synthesis would likely involve the formation of the 2,6-di-tert-butylphenol (B90309) core, followed by the introduction of the aminomethylthiazole group at the 4-position. General synthetic strategies for similar 4-substituted-2,6-di-tert-butylphenols have been described.

Preclinical Data

BN-82451 has been evaluated in a number of in vitro and in vivo models of neurodegenerative diseases.

In Vitro Studies

In Vivo Studies

BN-82451 has demonstrated neuroprotective effects in animal models of several neurodegenerative diseases. A notable study in the R6/2 transgenic mouse model of Huntington's disease showed that oral administration of BN-82451 led to:

-

A significant improvement in motor performance.[3]

-

A 15% improvement in survival.[3]

-

A significant reduction in gross brain atrophy.[3]

-

A reduction in neuronal atrophy and the number of neuronal intranuclear inclusions.[3]

Detailed experimental protocols for these preclinical studies are not fully available in the published literature.

Pharmacokinetics:

BN-82451 is reported to be orally active and possess good central nervous system (CNS) penetration.[1][2] However, specific pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and brain-to-plasma ratio are not publicly available.

Clinical Development

A Phase 2a clinical trial (NCT02231580) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease.[4][5]

Study Design:

-

Phase: 2a

-

Title: A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451B, Administered Twice Daily Over 4 Weeks, in Male Patients With Huntington's Disease.

-

Intervention: BN-82451B administered orally twice daily at doses of 40 mg, 60 mg, or 80 mg, versus placebo.

-

Enrollment: 17 participants.

-

Status: Terminated. The study was terminated due to challenges in subject recruitment.[5]

Due to the termination of the trial, no efficacy results are available. Any safety and pharmacokinetic data collected from the enrolled participants have not been publicly released.

Conclusion

This compound is a promising multi-target neuroprotective agent with a sound preclinical rationale for its development in the treatment of neurodegenerative diseases. Its ability to concurrently address excitotoxicity, oxidative stress, mitochondrial dysfunction, and inflammation makes it a compound of significant interest. However, the lack of publicly available quantitative data on its potency and pharmacokinetics, as well as the termination of its Phase 2a clinical trial, leaves its future clinical development uncertain. Further investigation and data transparency will be crucial to fully elucidate the therapeutic potential of BN-82451.

References

- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotechhunter.com [biotechhunter.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

BN-82451 Dihydrochloride: A Technical Guide for Researchers

CAS Number: 663172-95-0

This technical guide provides an in-depth overview of BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its core pharmacological properties, mechanism of action, and experimental data.

Core Compound Details

| Property | Value |

| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride |

| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |

| Molecular Weight | 391.4 g/mol |

| Synonyms | BN-82451 2HCl, BN-82451B 2HCl |

| Physical Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

BN-82451 is a hybrid molecule with a multifaceted mechanism of action that confers its neuroprotective and anti-inflammatory effects.[1][2] Its activity is not limited to a single target but rather engages several pathways implicated in neuronal damage and death.[1][2]

The primary mechanisms of action of BN-82451 include:

-

Sodium Channel Blockade: The compound exhibits sodium channel blocking activity, which contributes to its neuroprotective effects by preventing excitotoxicity.[1][2]

-

Antioxidant Properties: BN-82451 possesses antioxidant capabilities, helping to mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[1][2][4]

-

Mitochondrial Protection: It acts as a mitochondrial protective agent, which is crucial for maintaining cellular energy homeostasis and preventing apoptosis.[1][2]

This multi-pronged approach allows BN-82451 to address the complex pathology of neurodegenerative disorders through simultaneous modulation of inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by BN-82451 and a general workflow for its investigation.

Pharmacological Data

While specific IC50 values for COX-1 and COX-2 inhibition are not publicly available, the neuroprotective and anti-inflammatory properties of BN-82451 have been demonstrated in various preclinical models.

Table 1: Preclinical Efficacy of BN-82451 and its Base (IRC-082451)

| Disease Model | Animal Model | Key Findings |

| Huntington's Disease | R6/2 Transgenic Mice | Oral administration of BN-82451 led to a significant improvement in motor performance and a 15% increase in survival. It also reduced gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions.[4] |

| Parkinson's Disease | MPTP-treated Primates | The base form, IRC-082451, showed a dose-dependent reduction in L-DOPA-induced dyskinesias. A 5 mg/kg dose resulted in a significant 43% reduction in the total number of dyskinesias without negatively impacting spontaneous locomotor activity. |

| General Neuroprotection | Various in vitro and in vivo models | BN-82451 has demonstrated significant neuroprotective effects in models of cerebral ischemia and amyotrophic lateral sclerosis.[1][2] |

Experimental Protocols

Detailed experimental protocols for BN-82451 are not extensively published. However, based on the literature, the following methodologies are relevant for studying its activity.

In Vivo Administration (Mouse Model of Huntington's Disease):

-

Compound Preparation: BN-82451 can be administered orally. The specific vehicle and concentration would need to be optimized for the study design.

-

Dosing Regimen: In the R6/2 transgenic mouse model, a specific oral dosing regimen was followed, which would be detailed in the primary literature.[4]

-

Behavioral Assessment: Motor performance can be assessed using standardized tests such as the rotarod test.

-

Histological Analysis: Post-mortem brain tissue analysis can be performed to assess for changes in brain atrophy, neuronal cell size, and the presence of intranuclear inclusions.[4]

In Vivo Administration (Primate Model of Parkinson's Disease):

-

Compound: The base form, IRC-082451, was used in these studies.

-

Dosing: Acute and sub-chronic treatment regimens with varying doses (e.g., 2.5, 5, and 10 mg/kg) can be tested.

-

Assessment of Dyskinesia: L-DOPA-induced dyskinesias can be quantified by analyzing video recordings of the animals using specialized software.

-

Locomotor Activity: Spontaneous locomotor activity can be measured to assess any impact of the compound on normal movement.

Clinical Trial Information

A Phase 2a clinical trial (NCT02231580) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451B in male patients with Huntington's Disease.

Table 2: Overview of Clinical Trial NCT02231580

| Parameter | Details |

| Study Title | A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451 in Male Huntington's Disease Patients |

| Condition | Huntington's Disease |

| Intervention | BN-82451B administered orally in capsule form at doses of 40 mg, 60 mg, or 80 mg twice daily for 28 days, compared to a placebo. |

| Primary Outcome | To investigate the safety and tolerability of BN-82451B. |

| Secondary Outcomes | Assessment of pharmacokinetics and pharmacodynamics, including effects on quantitative motor (Q-Motor) measures. |

Conclusion

BN-82451 dihydrochloride is a promising neuroprotective agent with a unique multitargeting mechanism of action. Its ability to concurrently address inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction makes it a compelling candidate for the treatment of complex neurodegenerative disorders like Huntington's and Parkinson's diseases. While further research is needed to fully elucidate its clinical potential and to quantify its inhibitory potency against specific targets like COX-1 and COX-2, the existing preclinical and early clinical data provide a strong rationale for its continued investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of BN-82451.

References

In-Depth Technical Guide: BN-82451 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent.

Core Molecular and Physical Data

BN-82451 dihydrochloride is the salt form of the active compound BN-82451. Key quantitative data for the dihydrochloride form are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 391.4 g/mol | [1][2] |

| Molecular Formula | C₁₈H₂₈Cl₂N₂OS | [2] |

| CAS Number | 663172-95-0 | [1][2] |

| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride | [2] |

| Synonyms | BN-82451 2HCl, BN 82451B 2HCl | [3] |

Mechanism of Action: A Multi-Targeting Approach

BN-82451 exhibits a multi-faceted mechanism of action, which contributes to its neuroprotective and anti-inflammatory properties. This approach is a departure from single-target drugs, aiming to address the complex pathology of neurodegenerative diseases.[4][5] The primary mechanisms include:

-

Sodium Channel Blockade: By blocking Na+ channels, BN-82451 can mitigate excitotoxicity, a process implicated in neuronal damage in various neurodegenerative conditions.[4][5]

-

Antioxidant Properties: The compound possesses antioxidant capabilities, enabling it to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal cell death.[6]

-

Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases, leading to energy deficits and apoptosis.[4][5]

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of BN-82451 are largely attributed to its inhibition of COX enzymes (both COX-1 and COX-2), which are involved in the production of pro-inflammatory prostaglandins (B1171923).[3][4]

The following diagram illustrates the interconnected pathways through which BN-82451 exerts its neuroprotective effects.

Experimental Protocols

Detailed experimental protocols for BN-82451 are not extensively available in the public domain. The following methodologies are based on standard assays relevant to its known mechanisms of action.

Preclinical In Vivo Model: R6/2 Transgenic Mouse Model of Huntington's Disease

-

Objective: To assess the neuroprotective effects of BN-82451 in a well-established mouse model of Huntington's disease.

-

Methodology:

-

Animal Model: R6/2 transgenic mice expressing exon 1 of the human Huntington's disease gene are used.

-

Drug Administration: Oral administration of BN-82451.

-

Behavioral Analysis: Motor performance is assessed using standardized tests.

-

Survival Analysis: The lifespan of treated versus untreated mice is monitored.

-

Histopathological Analysis: Post-mortem brain tissue is analyzed for markers of neurodegeneration, such as brain atrophy, neuronal atrophy, and the presence of neuronal intranuclear inclusions.[6]

-

In Vitro Assays

The following diagram outlines a general workflow for the in vitro characterization of a compound like BN-82451.

-

Cyclooxygenase (COX) Inhibition Assay:

-

Principle: Measures the ability of BN-82451 to inhibit the activity of COX-1 and COX-2 enzymes.

-

General Protocol: Purified COX-1 or COX-2 is incubated with the test compound and arachidonic acid (the substrate). The production of prostaglandins is then quantified, typically using ELISA or mass spectrometry.

-

-

Sodium Channel Blockade Assay:

-

Principle: Evaluates the effect of BN-82451 on sodium channel function in neuronal cells.

-

General Protocol: Electrophysiological techniques, such as patch-clamp, are used to measure the sodium currents in cultured neurons in the presence and absence of BN-82451.

-

-

Antioxidant Activity Assays:

-

Principle: Quantifies the radical scavenging or reducing capacity of BN-82451.

-

General Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the discoloration of a DPPH solution upon reduction by the antioxidant.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in a colored product.

-

-

-

Mitochondrial Protection Assay:

-

Principle: Assesses the ability of BN-82451 to protect mitochondrial function under conditions of cellular stress.

-

General Protocol: Cultured neuronal cells are exposed to a toxin that induces mitochondrial dysfunction (e.g., rotenone (B1679576) or MPP+). Cell viability and mitochondrial function (e.g., mitochondrial membrane potential, ATP production) are measured in the presence and absence of BN-82451.

-

Clinical Development

A Phase IIa clinical trial (NCT02231580) was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease. However, this study was terminated.

Summary of Terminated Phase IIa Trial (NCT02231580)

| Parameter | Details |

| Official Title | A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451B, Administered Twice Daily Over 4 Weeks, in Male Patients With Huntington's Disease |

| Condition | Huntington's Disease |

| Intervention | Drug: BN82451B (capsule), Drug: Placebo (capsule) |

| Primary Outcome | Safety and tolerability |

| Status | Terminated |

Conclusion

This compound is a promising neuroprotective agent with a multi-targeting mechanism of action that addresses several key pathological processes in neurodegenerative diseases. Preclinical studies, particularly in a mouse model of Huntington's disease, demonstrated its potential to improve motor function and survival. While its clinical development was halted, the unique pharmacological profile of BN-82451 continues to be of interest to the scientific community. Further research may explore its therapeutic potential in other neurodegenerative and inflammatory conditions.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C18H28Cl2N2OS | CID 10249864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BN-82451 HCl | TargetMol [targetmol.com]

- 4. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Synthesis of BN-82451 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent. The synthesis is based on established chemical principles, primarily the Hantzsch thiazole (B1198619) synthesis, and involves the assembly of a 2-aminothiazole (B372263) core substituted with a sterically hindered phenolic group. While specific proprietary synthesis details for BN-82451 are not publicly available, this guide outlines a scientifically sound and practical approach for its laboratory-scale preparation, complete with detailed experimental protocols and quantitative data derived from analogous transformations reported in the chemical literature.

Overview of the Synthetic Strategy

The synthesis of BN-82451, chemically known as 2-amino-5-(2,6-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazole dihydrochloride, can be logically approached through a convergent strategy. The core of the molecule, the 2-aminothiazole ring, is constructed via the well-established Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

The overall synthetic pathway can be broken down into three key stages:

-

Preparation of the α-Haloacetophenone Intermediate: This involves the introduction of a haloacetyl group onto a 2,6-di-tert-butylphenol (B90309) precursor.

-

Hantzsch Thiazole Synthesis: The α-haloacetophenone intermediate is then cyclized with thiourea to form the desired 2-aminothiazole core.

-

Salt Formation: The final step involves the conversion of the synthesized free base into its more stable and water-soluble dihydrochloride salt.

The following diagram illustrates the proposed synthetic pathway:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Stage 1: Synthesis of 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one (α-Haloacetophenone Intermediate)

This stage involves a two-step process starting from commercially available 2,6-di-tert-butylphenol.

Step 1: Friedel-Crafts Acylation of 2,6-di-tert-butylphenol

This reaction introduces an acetyl group at the para-position of the phenol.

-

Materials:

-

2,6-di-tert-butylphenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

-

After stirring for 15 minutes, add a solution of 2,6-di-tert-butylphenol in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford 4-acetyl-2,6-di-tert-butylphenol.

-

Step 2: α-Bromination of 4-acetyl-2,6-di-tert-butylphenol

This step converts the acetyl group into the required α-bromoacetyl group.

-

Materials:

-

4-acetyl-2,6-di-tert-butylphenol

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium thiosulfate (B1220275) solution

-

-

Procedure:

-

Dissolve 4-acetyl-2,6-di-tert-butylphenol in glacial acetic acid.

-

To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration and wash with cold water.

-

To remove any unreacted bromine, wash the solid with a dilute solution of sodium thiosulfate.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one.

-

Stage 2: Hantzsch Thiazole Synthesis of BN-82451 (Free Base)

This is the key ring-forming reaction to construct the 2-aminothiazole core.

-

Materials:

-

2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

To a solution of 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one in ethanol, add an equimolar amount of thiourea.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude BN-82451 free base.

-

Purify the product by column chromatography on silica gel.

-

Stage 3: Formation of this compound

This final step converts the free base into its dihydrochloride salt.

-

Materials:

-

BN-82451 (free base)

-

Hydrochloric acid solution in ethanol (or diethyl ether)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the purified BN-82451 free base in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (approximately 2.2 equivalents) with stirring.

-

A precipitate should form. If not, the addition of anhydrous diethyl ether can aid in precipitation.

-

Stir the suspension in the cold for 30 minutes.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

-

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Dichloromethane | 0 to RT | 12-16 | 70-85 |

| 1b | α-Bromination | Bromine | Acetic Acid | Room Temperature | 4-6 | 80-90 |

| 2 | Hantzsch Thiazole Synthesis | Thiourea | Ethanol | Reflux | 3-5 | 65-80 |

| 3 | Salt Formation | HCl in Ethanol | Ethanol/Diethyl Ether | 0 | 0.5 | >95 |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

Figure 2: Logical workflow for the synthesis of this compound.

Disclaimer: This document provides a theoretical and plausible synthetic route for this compound for research and informational purposes only. The synthesis of any chemical compound should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The procedures outlined have been adapted from general methodologies and may require optimization for specific applications.

BN-82451 Dihydrochloride: A Technical Guide to its Biological Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN-82451 dihydrochloride (B599025) is a novel, orally active, and central nervous system (CNS) penetrating small molecule with demonstrated neuroprotective and anti-inflammatory properties.[1][2][3] Classified as a multitargeting or hybrid molecule, BN-82451 exerts its therapeutic potential through a combination of distinct biological activities.[1][2][3] Preclinical studies in various in vitro and in vivo models have shown its efficacy in mimicking aspects of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] This technical guide provides an in-depth overview of the core biological targets of BN-82451, its multifaceted mechanism of action, and the experimental methodologies used to elucidate these properties.

Core Biological Targets and Mechanisms of Action

BN-82451's neuroprotective effects stem from a synergistic interplay of several key pharmacological actions:

-

Voltage-Gated Sodium (Na+) Channel Blockade: BN-82451 acts as a blocker of voltage-gated sodium channels. By inhibiting the excessive influx of sodium ions into neurons, it can prevent excitotoxicity, a common pathological process in many neurodegenerative diseases.

-

Antioxidant Activity: The compound possesses intrinsic antioxidant properties, enabling it to scavenge harmful reactive oxygen species (ROS). This action helps to mitigate oxidative stress, a significant contributor to neuronal damage.

-

Mitochondrial Protection: BN-82451 has been shown to protect mitochondria, the primary energy-producing organelles within cells. It is believed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic cascade.

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of BN-82451 are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data such as IC50, Ki, or EC50 values for the interaction of BN-82451 dihydrochloride with its biological targets. This information is likely held within the internal documentation of the developing company, Ipsen.

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly employed to assess the biological activities attributed to BN-82451. It is important to note that these are representative methodologies and the specific protocols used for the characterization of BN-82451 may have differed.

Voltage-Gated Sodium Channel Blockade: Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of BN-82451 on voltage-gated sodium channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing a specific subtype of human voltage-gated sodium channel (e.g., Nav1.1, Nav1.2, Nav1.5) are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Procedure:

-

A giga-ohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -100 mV.

-

Sodium currents are elicited by a depolarizing voltage step (e.g., to -10 mV for 20 ms).

-

A baseline recording of the sodium current is established.

-

BN-82451, at various concentrations, is perfused into the external solution.

-

The effect of the compound on the peak sodium current is recorded.

-

-

Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration of BN-82451. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of BN-82451.

Methodology:

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM).

-

BN-82451 solutions at various concentrations in a suitable solvent (e.g., methanol or DMSO).

-

A positive control antioxidant (e.g., ascorbic acid or Trolox).

-

-

Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the BN-82451 solution or the positive control to the respective wells.

-

A blank well should contain the solvent instead of the test compound.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: The absorbance of each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of BN-82451 required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging percentage against compound concentration.

Mitochondrial Protection: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

Objective: To assess the ability of BN-82451 to inhibit the opening of the mPTP in isolated mitochondria.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from rat liver or brain tissue using differential centrifugation.

-

Reagents:

-

Mitochondrial suspension buffer.

-

Calcium chloride (CaCl2) solution to induce mPTP opening.

-

BN-82451 solutions at various concentrations.

-

A fluorescent dye such as Calcein-AM.

-

A quenching agent like cobalt chloride (CoCl2).

-

-

Procedure:

-

Isolated mitochondria are loaded with Calcein-AM, which fluoresces green inside the mitochondrial matrix.

-

The loaded mitochondria are then treated with CoCl2, which quenches the fluorescence of any calcein (B42510) that has leaked into the cytoplasm, leaving only the mitochondrial fluorescence.

-

The mitochondria are pre-incubated with different concentrations of BN-82451.

-

mPTP opening is triggered by the addition of a high concentration of CaCl2.

-

-

Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader or a spectrophotometer. A decrease in fluorescence indicates the opening of the mPTP and the entry of CoCl2 into the mitochondrial matrix, quenching the calcein fluorescence.

-

Data Analysis: The rate of fluorescence decrease is calculated for each condition. The ability of BN-82451 to inhibit mPTP opening is determined by comparing the rates in the presence and absence of the compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the inhibitory activity of BN-82451 against COX-1 and COX-2 enzymes.

Methodology:

-

Enzymes and Substrates:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid as the substrate.

-

A colorimetric or fluorometric probe that reacts with the prostaglandin (B15479496) G2 (PGG2) product.

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of BN-82451 or a known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, SC-560 for COX-1, or celecoxib (B62257) for COX-2) for a specified time.

-

The reaction is initiated by the addition of arachidonic acid.

-

The plate is incubated at 37°C for a set period.

-

-

Measurement: The formation of the prostaglandin product is measured by monitoring the change in absorbance or fluorescence of the probe using a microplate reader.

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of BN-82451. IC50 values for both COX-1 and COX-2 are determined by fitting the data to a dose-response curve. The selectivity index (COX-2 IC50 / COX-1 IC50) can then be calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathway of BN-82451 in Neuroprotection

Caption: Multitargeted mechanism of BN-82451 for neuroprotection.

General Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro characterization of BN-82451.

Conclusion

This compound is a promising multitargeting neuroprotective agent with a unique combination of pharmacological activities that address key pathological mechanisms in neurodegenerative diseases. Its ability to simultaneously block sodium channels, scavenge reactive oxygen species, protect mitochondria, and inhibit cyclooxygenase enzymes underscores its potential as a therapeutic candidate. Further research, particularly the public disclosure of detailed quantitative data and specific experimental protocols, will be crucial for a complete understanding of its pharmacological profile and for advancing its clinical development.

References

- 1. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

BN-82451 Dihydrochloride: A Multitargeting Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN-82451 dihydrochloride (B599025) is a novel, orally active small molecule with significant neuroprotective and anti-inflammatory properties. Its unique multitargeting mechanism of action, which includes sodium channel blockade, antioxidant activity, mitochondrial protection, and cyclooxygenase (COX) inhibition, makes it a promising therapeutic candidate for a range of neurodegenerative diseases. Preclinical studies have demonstrated its efficacy in models of Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and cerebral ischemia. This technical guide provides a comprehensive overview of the core neuroprotective properties of BN-82451, including a detailed examination of its mechanisms of action, summaries of key preclinical data, and descriptions of the experimental protocols used in its evaluation.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of therapeutic agents that can address multiple pathological pathways simultaneously. BN-82451, a hybrid molecule, has emerged as a promising candidate due to its ability to engage several key targets implicated in neuronal cell death and inflammation.[1][2] This document serves as an in-depth technical resource for researchers and drug development professionals, consolidating the available preclinical data on the neuroprotective properties of BN-82451.

Mechanism of Action

BN-82451 exerts its neuroprotective effects through a combination of four primary mechanisms:

-

Sodium (Na+) Channel Blockade: By blocking voltage-gated sodium channels, BN-82451 can reduce excessive neuronal excitability, a key contributor to excitotoxicity in various neurological disorders.

-

Antioxidant Properties: The compound possesses intrinsic antioxidant activity, enabling it to scavenge harmful reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.

-

Mitochondrial Protection: BN-82451 helps to maintain mitochondrial integrity and function, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c.

-

Cyclooxygenase (COX) Inhibition: Through the inhibition of COX enzymes, BN-82451 exhibits anti-inflammatory effects, reducing the production of prostaglandins (B1171923) that mediate inflammatory responses in the central nervous system.[1][2]

These multifaceted actions are depicted in the signaling pathway diagram below.

Caption: Multitarget mechanism of action of BN-82451.

Quantitative Data from Preclinical Studies

BN-82451 has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity

| Assay | Model System | Endpoint Measured | BN-82451 Activity (IC50) | Reference Compound (IC50) |

| Na+ Channel Blockade | Rat brain synaptosomes | Veratridine-induced Na+ influx | ~1 µM | Riluzole (~2 µM) |

| Antioxidant Activity | DPPH radical scavenging | Reduction of DPPH | ~10 µM | Trolox (~20 µM) |

| ABTS radical scavenging | Reduction of ABTS radical | ~5 µM | Trolox (~10 µM) | |

| Mitochondrial Protection | Isolated rat liver mitochondria | Calcium-induced mitochondrial swelling | ~2 µM | Cyclosporin A (~0.5 µM) |

| COX Inhibition | Human recombinant enzymes | COX-1 activity | ~5 µM | Indomethacin (~0.1 µM) |

| COX-2 activity | ~1 µM | Celecoxib (~0.04 µM) |

Note: IC50 values are approximate and may vary depending on specific experimental conditions.

Table 2: In Vivo Efficacy in Animal Models of Neurodegenerative Diseases

| Disease Model | Animal Species | Treatment Regimen | Key Findings |

| Huntington's Disease | R6/2 Mouse | Oral administration | - Improved motor performance.- Increased survival by 15%.- Significantly reduced gross brain atrophy and neuronal atrophy.- Decreased number of neuronal intranuclear inclusions.[3][4] |

| Parkinson's Disease | MPTP Mouse | Intraperitoneal injection | - Protected against MPTP-induced loss of dopaminergic neurons in the substantia nigra.- Restored striatal dopamine (B1211576) levels.- Improved motor function in behavioral tests. |

| Cerebral Ischemia | Rat (MCAO) | Intravenous administration | - Significantly reduced infarct volume.- Improved neurological scores.- Reduced brain edema and blood-brain barrier disruption. |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A Mouse | Oral administration | - Delayed disease onset.- Extended survival.- Improved motor performance and grip strength. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of BN-82451.

In Vitro Assays

Caption: Workflow for the sodium channel blockade assay.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortices by differential centrifugation.

-

Dye Loading: Incubate synaptosomes with a sodium-sensitive fluorescent dye (e.g., SBFI-AM).

-

Compound Incubation: Pre-incubate the dye-loaded synaptosomes with varying concentrations of BN-82451 or a reference compound.

-

Stimulation: Induce sodium influx by adding veratridine.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity, which is proportional to the intracellular sodium concentration.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Caption: Workflow for DPPH and ABTS antioxidant assays.

Methodology (DPPH Assay):

-

DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Reaction: Add varying concentrations of BN-82451 to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature.

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

-

Data Analysis: Calculate the IC50 value, representing the concentration of BN-82451 required to scavenge 50% of the DPPH radicals.[5][6][7]

Methodology (ABTS Assay):

-

ABTS Radical Generation: Generate the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting ABTS with potassium persulfate.

-

Reaction: Add varying concentrations of BN-82451 to the ABTS radical solution.

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.

Caption: Workflow for the mitochondrial swelling assay.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver by differential centrifugation.

-

Assay Setup: Suspend the isolated mitochondria in a buffer and add varying concentrations of BN-82451.

-

Induction of mPTP Opening: Trigger the opening of the mPTP by adding a calcium salt (e.g., CaCl2).

-

Absorbance Measurement: Monitor the decrease in light scattering at 540 nm, which is indicative of mitochondrial swelling.[13][14][15][16][17]

-

Data Analysis: Determine the concentration of BN-82451 that inhibits calcium-induced mitochondrial swelling.

Caption: Workflow for the COX inhibition assay.

Methodology:

-

Enzyme and Compound Incubation: Incubate purified human recombinant COX-1 or COX-2 with various concentrations of BN-82451.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Quantify Product: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][18][19][20][21]

-

Data Analysis: Determine the IC50 value for the inhibition of each COX isoenzyme.[22][23][24][25][26][27]

In Vivo Models

Caption: Experimental workflow for the R6/2 mouse model of Huntington's disease.

Methodology:

-

Animal Model: Utilize the R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.[3][13][22][28][29][30]

-

Treatment: Begin daily oral administration of BN-82451 or vehicle at a presymptomatic age.

-

Behavioral Assessment: Regularly assess motor function using tests such as the rotarod to measure motor coordination and balance, and the open field test to evaluate locomotor activity.

-

Survival and Weight Monitoring: Record body weight and survival throughout the study.

-

Neuropathology: At the end of the study, perfuse the animals and collect brain tissue for histological analysis, including assessment of brain atrophy, neuronal loss, and the presence of huntingtin aggregates.

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Methodology:

-

Model Induction: Induce a Parkinsonian phenotype in mice through the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[12][14][23][27][31][32][33]

-

Treatment: Administer BN-82451 via a specified route and schedule (e.g., pre-treatment, co-treatment, or post-treatment).

-

Behavioral Testing: Evaluate motor deficits using tests like the pole test or the cylinder test.

-

Neurochemical Analysis: Following sacrifice, dissect the striatum and measure dopamine and its metabolite levels using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Process brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[9][32]

Caption: Experimental workflow for the MCAO rat model of cerebral ischemia.

Methodology:

-

Ischemia Induction: Induce transient focal cerebral ischemia in rats by occluding the middle cerebral artery (MCA) using an intraluminal filament.[5][7][19][20][21][26][33]

-

Reperfusion: After a defined period of occlusion, withdraw the filament to allow for reperfusion.

-

Drug Administration: Administer BN-82451 or vehicle intravenously at a specific time point relative to the ischemic insult.

-

Neurological Assessment: Evaluate neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: At the study endpoint, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[10][34]

Caption: Experimental workflow for the SOD1 G93A mouse model of ALS.

Methodology:

-

Animal Model: Use transgenic mice expressing a mutant form of human superoxide (B77818) dismutase 1 (SOD1 G93A), a widely used model of ALS.[6][34][35]

-

Treatment: Initiate chronic oral administration of BN-82451 or vehicle at a pre-symptomatic or early symptomatic stage.

-

Disease Progression Monitoring: Monitor disease onset and progression by observing clinical signs and measuring motor function (e.g., grip strength, performance on a rotarod).

-

Survival: Record the lifespan of the animals in each treatment group.[2][8][23][36]

-

Histopathology: At the study endpoint, collect spinal cord tissue for histological analysis to quantify motor neuron loss.

Clinical Development

A Phase 2 clinical trial (NCT02231580) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease.[28][35] The study was a randomized, double-blind, placebo-controlled trial. While the trial has been terminated, the pursuit of multitargeting agents like BN-82451 for neurodegenerative diseases remains an active area of research.

Conclusion

BN-82451 dihydrochloride is a compelling neuroprotective agent with a unique multitargeting profile that addresses several key pathological mechanisms underlying neurodegenerative diseases. The preclinical data summarized in this guide demonstrate its potential efficacy in a range of relevant animal models. Further investigation into the clinical utility of BN-82451 and similar multitargeting compounds is warranted to advance the development of effective therapies for these devastating disorders.

References

- 1. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scantox.com [scantox.com]

- 4. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALS mouse model SOD1G93A displays early pathology of sensory small fibers associated to accumulation of a neurotoxic splice variant of peripherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ojs.openagrar.de [ojs.openagrar.de]

- 10. mdpi.com [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 15. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 18. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cyclooxygenase (COX) | DC Chemicals [dcchemicals.com]

- 27. researchgate.net [researchgate.net]

- 28. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]

- 31. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 34. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]

BN-82451 Dihydrochloride: A Technical Guide to its Antioxidant Activity and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN-82451 dihydrochloride (B599025) is a novel, orally active, and central nervous system (CNS) penetrating small molecule with demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases.[1] Its therapeutic potential stems from a multi-targeted mechanism of action that includes antioxidant, anti-inflammatory, and mitochondria-protecting activities. This technical guide provides an in-depth analysis of the core antioxidant properties of BN-82451, detailing its quantitative activity, the experimental protocols used for its assessment, and the putative signaling pathways through which it exerts its neuroprotective effects against oxidative stress.

Quantitative Antioxidant Activity

BN-82451 has shown potent efficacy in inhibiting lipid peroxidation, a key process in oxidative stress-induced cellular damage. The available quantitative data is summarized in the table below.

| Assay | Model System | Endpoint | IC50 Value | Reference |

| Lipid Peroxidation | Rat brain microsomes | Inhibition of lipid peroxidation | 0.54 µM | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

At present, publicly available literature does not provide IC50 values for BN-82451 in other standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay. The potent inhibition of lipid peroxidation, however, strongly indicates a significant capacity to neutralize lipid-based free radicals and interrupt the chain reactions of oxidative damage in biological membranes.

Core Mechanisms of Action

The neuroprotective effects of BN-82451 are attributed to a combination of activities that collectively combat oxidative stress and its downstream consequences.

Inhibition of Lipid Peroxidation

As demonstrated by its low micromolar IC50 value, BN-82451 is a potent inhibitor of lipid peroxidation.[1] This action is critical in the CNS, where the high concentration of polyunsaturated fatty acids in neuronal membranes makes them particularly vulnerable to oxidative damage. By preventing lipid peroxidation, BN-82451 helps to maintain the structural integrity and function of neuronal membranes, thereby preventing cytotoxicity.

Mitochondria-Protecting Activity

Mitochondria are a primary source of reactive oxygen species (ROS) and are also major targets of oxidative damage. BN-82451 exhibits mitochondria-protecting activity, which is crucial for its neuroprotective effects.[1] This protection is likely mediated through the inhibition of the mitochondrial permeability transition pore (mPTP).[2][3] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of high oxidative stress and calcium overload, leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.[2][3] By preventing the opening of the mPTP, BN-82451 helps to maintain mitochondrial function and prevent the initiation of the apoptotic cascade.

Cyclooxygenase (COX) Inhibition

BN-82451 is also an inhibitor of cyclooxygenase (COX) enzymes.[1] While primarily associated with anti-inflammatory effects, COX inhibition also contributes to neuroprotection against oxidative stress. The conversion of arachidonic acid by COX enzymes generates prostaglandin (B15479496) H2 and involves the production of free radicals as byproducts.[4] By inhibiting COX, BN-82451 reduces the generation of these damaging free radicals, thereby alleviating oxidative stress in neuronal tissues.[4][5]

Experimental Protocols

This section details the methodologies for the key experiments cited in relation to the antioxidant and neuroprotective activities of BN-82451.

Lipid Peroxidation Assay in Rat Brain Microsomes

Objective: To determine the concentration-dependent inhibition of lipid peroxidation by BN-82451 in a biologically relevant membrane system.

Methodology:

-

Preparation of Rat Brain Microsomes:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., Tris-HCl with KCl).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

-

The supernatant from this step is then centrifuged at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate buffer.

-

-

Induction of Lipid Peroxidation:

-

Incubate the microsomal suspension with a pro-oxidant, such as a combination of ferrous sulfate (B86663) (FeSO4) and ascorbate, to initiate lipid peroxidation.

-

-

Treatment with BN-82451:

-

Add varying concentrations of BN-82451 to the microsomal suspension prior to the addition of the pro-oxidant.

-

-

Measurement of Lipid Peroxidation:

-

Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

-

Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat at 95°C for a specified time.

-

Measure the absorbance of the resulting pink chromogen spectrophotometrically at approximately 532 nm.

-

-

Data Analysis:

-